molecular formula C11H21NO3 B14798976 tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate

tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate

Cat. No.: B14798976
M. Wt: 215.29 g/mol
InChI Key: UYJVGPICOQDHIC-QHDYGNBISA-N
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Description

rel-tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a methyl group attached to a cyclopentyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentyl derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of rel-tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and quality control measures ensures consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry: In chemistry, rel-tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to study enzyme mechanisms.

Medicine: In medicine, rel-tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

  • rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
  • rel-tert-Butyl ((1R,3R)-3-cyanocyclopentyl)carbamate
  • rel-tert-Butyl ((1R,3R)-3-vinylcyclopentyl)carbamate

Comparison: Compared to these similar compounds, rel-tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is unique due to the presence of the hydroxy group, which imparts different chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)/t8?,11-/m1/s1

InChI Key

UYJVGPICOQDHIC-QHDYGNBISA-N

Isomeric SMILES

C[C@]1(CCC(C1)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CCC(C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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